Cas no 1806676-37-8 (4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)

4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 化学的及び物理的性質
名前と識別子
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- 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
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- インチ: 1S/C13H15BrO4/c1-2-9-5-8(6-10(15)7-14)3-4-11(9)12(16)13(17)18/h3-5,12,16H,2,6-7H2,1H3,(H,17,18)
- InChIKey: FEKJOMUULFEHLK-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC(C(C(=O)O)O)=C(C=1)CC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 74.6
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015025781-1g |
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806676-37-8 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Alichem | A015025781-500mg |
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806676-37-8 | 97% | 500mg |
847.60 USD | 2021-06-18 | |
Alichem | A015025781-250mg |
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806676-37-8 | 97% | 250mg |
494.40 USD | 2021-06-18 |
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acidに関する追加情報
Introduction to 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic Acid (CAS No. 1806676-37-8)
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid, identified by the chemical identifier CAS No. 1806676-37-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif comprising a mandelic acid backbone modified with a brominated propyl group and an ethyl substituent, presents intriguing possibilities for its application in the synthesis of novel bioactive molecules.
The molecular structure of 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid encompasses several key functional groups that are of particular interest to synthetic chemists and biologists. The presence of a bromine atom at the 3-position of the propyl chain introduces a region of high reactivity, making this compound a valuable intermediate for further functionalization. This reactivity can be exploited in various synthetic pathways, including cross-coupling reactions, which are widely employed in the construction of complex molecular architectures.
Moreover, the mandelic acid moiety itself is a well-known pharmacophore that has been extensively studied for its potential therapeutic applications. Mandelic acid derivatives have demonstrated efficacy in a range of pharmacological contexts, including antimicrobial, anti-inflammatory, and analgesic properties. The introduction of additional substituents, such as the ethyl group and the brominated propyl chain in 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid, further modulates its pharmacological profile, potentially enhancing its biological activity or altering its metabolic stability.
In recent years, there has been growing interest in developing new strategies for the treatment of various diseases, particularly those associated with metabolic dysregulation or inflammation. The compound 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid has emerged as a promising candidate in this context. Its unique structural features suggest that it may interact with biological targets in novel ways, offering potential advantages over existing therapeutic agents.
One area where this compound shows particular promise is in the development of inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The brominated propyl group provides a handle for further derivatization, allowing researchers to fine-tune the compound's binding affinity and selectivity. By optimizing these properties, it may be possible to develop highly effective inhibitors that modulate key metabolic processes without significant off-target effects.
Additionally, the structural features of 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid make it an attractive scaffold for designing molecules with enhanced solubility and bioavailability. Poor solubility is a common challenge in drug development, often limiting the effectiveness of promising compounds. By incorporating polar functional groups such as hydroxyl and carboxylic acid moieties into the molecular structure, it may be possible to improve solubility while maintaining or enhancing biological activity.
Recent advances in computational chemistry have also facilitated the design and optimization of molecules like 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid. Through techniques such as molecular docking and virtual screening, researchers can predict how different structural modifications will affect the compound's interactions with biological targets. This approach allows for rapid identification of promising candidates for further experimental validation.
The synthesis of 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid presents unique challenges due to its complex structural features. However, recent developments in synthetic methodology have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of key carbon-carbon bonds within the molecule. Additionally, advances in green chemistry have led to more sustainable synthetic routes that minimize waste and reduce environmental impact.
In conclusion,4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid (CAS No. 1806676-37-8) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features offer opportunities for designing novel bioactive molecules with applications ranging from metabolic disorders to inflammatory conditions. As research continues to uncover new therapeutic targets and synthetic strategies,4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid is poised to play an important role in the next generation of drug discovery efforts.
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